Pterocarpine
Description
Overview of Pterocarpine within Isoflavonoid (B1168493) Chemistry
This compound is a naturally occurring organic compound classified as a pterocarpan (B192222), a derivative of isoflavonoids. wikipedia.org Pterocarpans are characterized by a tetracyclic ring system described as a benzo-pyrano-furano-benzene, which is formed by the coupling of the B ring to the 4-one position of the isoflavonoid precursor. wikipedia.org The fundamental ring system of pterocarpans is the 6H- ontosight.aibenzofuro[3,2-c]chromene skeleton. wikipedia.org
This compound belongs to a significant class of isoflavonoid phytoalexins, which are antimicrobial compounds produced by plants in response to stress. google.com It is structurally related to other pterocarpans such as homopterocarpin (B190395), maackiain, and pisatin. ontosight.ainatuurtijdschriften.nl The biosynthesis of this compound involves several enzymatic steps, including the action of isoflavone (B191592) 2'-hydroxylase and 2'-hydroxyisoflavone reductase, which are key enzymes in the formation of pterocarpan phytoalexins like medicarpin (B1676140) and maackiain. qmul.ac.ukgenome.jp The final step in pterocarpan biosynthesis is a crucial ring closure reaction catalyzed by pterocarpan synthase, which determines the stereochemistry of the molecule. nih.gov
The chemical structure of this compound is characterized by a cis-fusion between the chroman and benzofuran (B130515) rings, a feature common to most natural pterocarpans. researchgate.net Its molecular formula is C17H14O5. naturalproducts.net
Historical Perspectives on this compound Research
The history of this compound research is intertwined with the broader study of natural products and phytoalexins. Early investigations into the chemical constituents of plants in the Pterocarpus genus led to the isolation and identification of this compound and related compounds. readingroo.msijrpp.com For instance, research on the heartwood of Pterocarpus indicus revealed the presence of this compound and homopterocarpin. ontosight.ainaturalproducts.net
The structural elucidation of this compound and other pterocarpans was a significant focus of organic chemists in the mid-20th century. acs.org The total synthesis of (±)-pterocarpin was a notable achievement, confirming its proposed structure. researchgate.netrsc.org These synthetic efforts were crucial for verifying the structures of natural pterocarpans and for enabling further biological studies. researchgate.net
The recognition of pterocarpans as phytoalexins in the 1970s marked a pivotal point in this compound research. google.comtandfonline.com This discovery shifted the focus towards understanding their role in plant defense mechanisms and their potential applications as antimicrobial agents. natuurtijdschriften.nlcapes.gov.br More recent research has continued to explore the biosynthesis, biological activities, and potential for chemical synthesis of this compound and its analogs. nih.govresearchgate.netbiorxiv.org
Significance of this compound in Natural Product Research
This compound holds considerable significance in natural product research due to its role as a phytoalexin and its diverse biological activities. Phytoalexins are crucial for plant disease resistance, and this compound is a key defensive compound in many leguminous plants. google.comresearchgate.net Its production is induced in response to fungal or bacterial attack, helping to protect the plant from infection. capes.gov.brcymitquimica.com
The biological activities of this compound and other pterocarpans have attracted significant attention from pharmacologists and medicinal chemists. Research has demonstrated that these compounds possess a range of properties, including antimicrobial, anti-inflammatory, antioxidant, and antitumor activities. researchgate.netnih.gov This has led to the exploration of pterocarpans as potential lead compounds for the development of new drugs. researchgate.netijpsjournal.com
Furthermore, the unique chemical structure and stereochemistry of this compound make it an interesting target for synthetic chemists. researchgate.netresearchgate.net The development of efficient synthetic routes to this compound and its derivatives is important for structure-activity relationship studies and for providing access to larger quantities of these compounds for further investigation. researchgate.netthieme-connect.com The study of this compound biosynthesis also provides insights into the complex enzymatic pathways that lead to the vast diversity of natural products. nih.govbiorxiv.orgcapes.gov.br
Interactive Data Tables
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part |
| Pterocarpus indicus | Fabaceae | Heartwood ontosight.ai |
| Pterocarpus santalinus | Fabaceae | Heartwood ijrpp.com |
| Pterocarpus mildbraedii | Fabaceae | Stem Bark chemsociety.org.ng |
| Trifolium pratense (Red Clover) | Fabaceae | Seedlings capes.gov.br |
| Melilotus alba (White Sweet Clover) | Fabaceae | - capes.gov.br |
| Pongamia pinnata | Fabaceae | Roots naturalproducts.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,12R)-16-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-18-9-2-3-10-13(4-9)19-7-12-11-5-15-16(21-8-20-15)6-14(11)22-17(10)12/h2-6,12,17H,7-8H2,1H3/t12-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZYAUCOYZKLMA-SJCJKPOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3C(CO2)C4=CC5=C(C=C4O3)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]3[C@@H](CO2)C4=CC5=C(C=C4O3)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524-97-0 | |
| Record name | Pterocarpin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pterocarpin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PTEROCARPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ7T2XO0S1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Botanical Sources of Pterocarpine
Plant Families and Genera Containing Pterocarpine
This compound has been identified in a variety of plant species, primarily within the Fabaceae family. cymitquimica.com This large and diverse family of flowering plants is a significant source of this particular isoflavonoid (B1168493).
Within the Fabaceae family, several genera are known to produce this compound. The genus Pterocarpus is a prominent source, with species such as Pterocarpus indicus, Pterocarpus erinaceus, and Pterocarpus marsupium all reported to contain this compound. economie.gouv.fr For instance, the wood of Pterocarpus indicus is a known source of this compound. economie.gouv.fr Another important genus is Sophora, which includes various species that synthesize this compound. The genus Glycyrrhiza, which includes licorice (Glycyrrhiza glabra), is also a member of the Fabaceae family and is recognized for its rich and diverse chemical composition, which includes various flavonoids. nih.gov
The following interactive table provides a summary of selected plant species within the Fabaceae family that are known sources of this compound.
| Family | Genus | Species | Common Name |
| Fabaceae | Pterocarpus | P. indicus | Narra |
| Fabaceae | Pterocarpus | P. erinaceus | African Rosewood |
| Fabaceae | Pterocarpus | P. marsupium | Indian Kino Tree |
| Fabaceae | Sophora | - | - |
| Fabaceae | Glycyrrhiza | G. glabra | Licorice |
Geographic Distribution of this compound-Producing Flora
The plants that produce this compound are found across various regions of the globe, reflecting the widespread distribution of the Fabaceae family. For example, Pterocarpus marsupium is commonly found in the hilly regions of central and peninsular India. researchgate.net Pterocarpus indicus is native to southeastern Asia, northern Australasia, and the western Pacific Ocean islands. Pterocarpus erinaceus is found in the Sahelian region of West Africa. The Glycyrrhiza genus has a broad distribution across Eurasia, northern Africa, and western Asia. nih.gov The wide geographical range of these plant species means that this compound is a component of diverse ecosystems.
Tissue-Specific Localization of this compound within Plants
The accumulation of secondary metabolites like this compound is often localized to specific tissues within a plant, where they perform specialized functions. Research indicates that phenolic compounds, the class to which this compound belongs, are frequently found in protective and conductive tissues. mdpi.com For example, in many plants, flavonoids accumulate in the epidermal layers of leaves and in the cell walls of conductive tissues like xylem and phloem. mdpi.com
Specifically, in this compound-producing plants, the compound is often concentrated in the heartwood and bark. For instance, the heartwood of Pterocarpus marsupium is a rich source of flavonoids. economie.gouv.fr In Pterocarpus indicus, this compound is found in the wood. economie.gouv.fr This localization suggests a role in protecting the plant from decay and pathogens. The distribution can be influenced by the developmental stage of the plant and environmental cues.
Environmental and Genetic Factors Influencing this compound Accumulation in Plants
The production and accumulation of this compound in plants are influenced by a combination of genetic and environmental factors. thewonderofscience.comnih.gov Genetically, the biosynthetic pathways leading to the formation of isoflavonoids are controlled by a complex network of genes. nih.gov The expression of these genes determines the plant's inherent capacity to produce this compound.
Environmentally, various stressors can significantly impact the accumulation of secondary metabolites. frontiersin.org Factors such as light exposure, temperature, water availability, and nutrient levels can all play a role. mdpi.com For example, exposure to UV light and drought conditions have been shown to increase the production of certain flavonoids in some plant species as a protective mechanism. frontiersin.orgmdpi.com The synthesis and accumulation of these compounds are part of the plant's defense response to both biotic and abiotic stresses. frontiersin.org Therefore, the concentration of this compound in a given plant can vary depending on its genetic makeup and the specific environmental conditions it experiences. nih.gov
Biosynthesis and Biotransformation of Pterocarpine
Phenylpropanoid Pathway Precursors
The journey to pterocarpine begins with the aromatic amino acid L-phenylalanine, derived from the shikimate pathway. wikipedia.orgnih.gov The phenylpropanoid pathway is a central route in plant metabolism, responsible for synthesizing thousands of secondary metabolites. nih.govresearchgate.net The initial and committing step is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . nih.gov
Following this, a series of enzymatic hydroxylations and methylations occur. Cinnamic acid is hydroxylated to form p-coumaric acid. wikipedia.org This molecule is then activated by the attachment of a coenzyme A (CoA) molecule, yielding 4-coumaroyl-CoA . wikipedia.orgnih.gov This activated thioester, 4-coumaroyl-CoA, stands as a critical branch-point intermediate, serving as the direct precursor for the biosynthesis of numerous classes of natural products, including flavonoids and isoflavonoids. encyclopedia.pubwikipedia.org
Flavonoid and Isoflavonoid (B1168493) Biosynthesis Pathways
From 4-coumaroyl-CoA, the pathway proceeds to the synthesis of the core isoflavonoid structure. The enzyme chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a naringenin (B18129) chalcone. encyclopedia.pub This chalcone is then isomerized by chalcone isomerase (CHI) to produce the flavanone (B1672756), naringenin. Naringenin is a central intermediate from which the pathway branches to various flavonoid classes or, crucially for this compound synthesis, to the isoflavonoids. frontiersin.org
The committed step in isoflavonoid biosynthesis is catalyzed by isoflavone (B191592) synthase (IFS) , a cytochrome P450-dependent monooxygenase. frontiersin.orgnih.gov IFS acts on flavanone intermediates like naringenin or liquiritigenin, catalyzing an aryl migration of the B-ring from the C-2 position to the C-3 position of the heterocyclic C-ring. frontiersin.org This reaction forms a 2-hydroxyisoflavanone (B8725905) intermediate. frontiersin.orgfrontiersin.org
The subsequent step is a dehydration reaction facilitated by 2-hydroxyisoflavanone dehydratase (HID) . frontiersin.orgresearchgate.net This enzyme catalyzes the elimination of a water molecule from the 2-hydroxyisoflavanone to create the double bond characteristic of the isoflavone skeleton, yielding core isoflavones such as daidzein (B1669772) and genistein. frontiersin.orgresearchgate.net The specificity of HID can vary between plant species, reflecting the types of isoflavones they produce. researchgate.net
The formation of the distinctive tetracyclic pterocarpan (B192222) ring system is the final key stage. The isoflavone undergoes a series of reductions. First, isoflavone reductase (IFR) reduces the double bond in the C-ring to produce an isoflavanone (B1217009). nih.gov This is followed by another reduction, catalyzed by vestitone reductase (VR) , to yield a 2'-hydroxyisoflavanol. nih.gov
The final and crucial ring closure is catalyzed by pterocarpan synthase (PTS) , also known as 2'-hydroxyisoflavanol 4,2'-dehydratase. nih.govnih.gov This enzyme was long considered a "missing link" in the pathway. nih.gov Research has revealed that PTS is a dirigent domain-containing protein that possesses enzymatic activity, specifically catalyzing the dehydration between the hydroxyl groups at C-4 and C-2' of the isoflavanol precursor. nih.govnih.gov This intramolecular cyclization forms the dihydrofuran ring (the fourth ring), completing the 6a,11a-dihydro-6H-benzofuro[3,2-c]chromene skeleton characteristic of all pterocarpans. nih.govwikipedia.org
The biological activity of pterocarpans is often dependent on their stereochemistry at the 6a and 11a positions. nih.govnih.gov The biosynthesis is highly stereospecific. The stereochemistry of the final pterocarpan product, whether it is a (-)-pterocarpan (6aR,11aR configuration) or a (+)-pterocarpan (6aS,11aS configuration), is determined during the enzymatic reduction and cyclization steps. nih.govrsc.org
Enzymatic Transformations Leading to this compound and its Analogues
Once the basic pterocarpan skeleton is formed, further enzymatic modifications, often called "decorating" steps, lead to the variety of pterocarpan structures found in nature, including this compound and its close analogue homopterocarpin (B190395). These transformations can include hydroxylations, methylations, and prenylations, which alter the compound's properties.
For instance, the biosynthesis of (-)-medicarpin, a well-studied pterocarpan phytoalexin, provides a model for these transformations. Its precursor, the isoflavone formononetin, is hydroxylated at the 2' position before the reduction and cyclization sequence. rsc.org The resulting pterocarpan, demethylhomopterocarpin, can then be further modified. rsc.org The synthesis of this compound itself involves specific methylation patterns on the aromatic rings, catalyzed by various O-methyltransferases (OMTs) that recognize specific hydroxyl groups on the pterocarpan scaffold.
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Abbreviation | Function |
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. nih.gov |
| Chalcone Synthase | CHS | Condenses 4-coumaroyl-CoA and malonyl-CoA to form a chalcone. encyclopedia.pub |
| Chalcone Isomerase | CHI | Isomerizes the chalcone into a flavanone (e.g., naringenin). frontiersin.org |
| Isoflavone Synthase | IFS | Catalyzes aryl migration to convert a flavanone to a 2-hydroxyisoflavanone. frontiersin.orgnih.gov |
| 2-Hydroxyisoflavanone Dehydratase | HID | Dehydrates the 2-hydroxyisoflavanone to form an isoflavone. frontiersin.orgresearchgate.net |
| Isoflavone Reductase | IFR | Reduces the isoflavone double bond to form an isoflavanone. nih.gov |
| Vestitone Reductase | VR | Reduces the isoflavanone to a 2'-hydroxyisoflavanol. nih.gov |
| Pterocarpan Synthase | PTS | Catalyzes the final ring closure of 2'-hydroxyisoflavanol to form the pterocarpan skeleton. nih.govnih.gov |
Proposed Biogenetic Pathways for Novel this compound Derivatives
Nature continues to produce structurally novel pterocarpans, prompting scientific investigation into their biogenetic origins. These pathways often involve significant rearrangements or additions to the classical pterocarpan framework.
One such example is Sophopterocarpan A , a derivative isolated from Sophora flavescens. This compound possesses an unusual benzotetrahydrofuran-fused bicyclo[3.3.1]nonane ring system. Researchers have proposed a plausible biogenetic pathway for its formation. nih.gov The pathway is hypothesized to start from a prenylated pterocarpan precursor. It is suggested that an intramolecular Diels-Alder reaction or a related cyclization cascade, likely enzyme-mediated, could lead to the complex and unique cage-like structure of Sophopterocarpan A. nih.gov Such proposed pathways highlight the remarkable versatility of plant enzymes to generate complex molecular architectures from common biosynthetic intermediates.
Microbial Interactions and Biotransformation Pathways
Comprehensive searches for scientific literature detailing the specific microbial biotransformation of this compound did not yield direct research findings. The available studies predominantly focus on the microbial transformation of structurally related pterocarpans, such as the demethylation of homopterocarpin to medicarpin (B1676140) by the fungus Aspergillus niger. nih.govresearchgate.netunair.ac.idnih.gov This process involves enzymatic activity, with pectin (B1162225) methylesterase and laccase being suggested as key enzymes in demethylation reactions by Aspergillus niger. nih.gov
While the metabolism of other aromatic compounds by various bacteria and fungi is well-documented, providing insights into general degradation pathways like hydroxylation and ring cleavage, specific pathways for this compound have not been elucidated in the retrieved sources. frontiersin.orgmdpi.compjoes.comnih.govmdpi.com Research on microbial interactions with other complex plant-derived molecules highlights the potential for a wide range of biotransformation reactions, including oxidation, reduction, and glycosylation, but these have not been specifically documented for this compound.
Due to the absence of direct research on the microbial biotransformation of this compound, a data table and a detailed discussion of its specific microbial interactions and biotransformation pathways cannot be provided at this time without extrapolating from related compounds, which would violate the strict focus of this article. Further research is required to identify specific microorganisms that metabolize this compound and to characterize the resulting biochemical pathways and products.
Isolation, Purification, and Advanced Characterization Methodologies
Extraction Techniques for Pterocarpine from Plant Matrices
The initial step in obtaining this compound is its extraction from plant materials, most notably from species of the Pterocarpus and Sophora genera. semanticscholar.orgnih.govnih.gov The choice of extraction technique is critical as it influences the yield and purity of the resulting crude extract.
Conventional solvent-based extraction remains a widely used approach for isolating this compound and related pterocarpans. This method relies on the principle of dissolving the target compounds in a suitable solvent. The selection of the solvent is paramount and is based on the polarity of this compound.
Commonly employed methods include Soxhlet extraction, maceration, and reflux extraction. nih.govnih.govnih.gov Methanol (B129727) and ethanol (B145695) are frequently chosen solvents due to their effectiveness in extracting pterocarpans. semanticscholar.orgnih.gov For instance, in one study, the dried roots of Sophora flavescens were extracted with 95% ethanol (EtOH). semanticscholar.org In another, the heartwood of Pterocarpus marsupium was extracted using methanol in a Soxhlet apparatus. nih.gov The crude extract obtained from these processes is then typically concentrated under reduced pressure to remove the solvent, yielding a residue that is carried forward for further purification. semanticscholar.org
Some protocols employ a series of solvents with varying polarities to achieve a preliminary fractionation. For example, researchers have used a benzene-ethanol (2:1, v/v) mixture for the Soxhlet extraction of heartwood from Pterocarpus macarocarpus, which was found to contain (-)-pterocarpin. nih.gov
| Plant Source | Plant Part | Extraction Method | Solvent(s) | Reference |
|---|---|---|---|---|
| Sophora flavescens | Roots | Maceration/Reflux | 95% Ethanol | semanticscholar.org |
| Pterocarpus marsupium | Heartwood | Soxhlet Extraction | Methanol | nih.gov |
| Pterocarpus macarocarpus | Heartwood | Soxhlet Extraction | Benzene-Ethanol (2:1, v/v) | nih.gov |
To overcome the limitations of conventional methods, such as long extraction times and large solvent volumes, advanced extraction techniques have been developed. mdpi.com These modern methods often offer higher efficiency and are more environmentally friendly. nih.gov
Ultrasonic-Assisted Extraction (UAE) utilizes sound waves to disrupt the plant cell walls, enhancing the release of phytochemicals into the solvent. nih.gov This technique has been successfully applied to extract compounds from Pterocarpus species. nih.govnih.gov For example, ultrasonic extraction was used in the isolation of this compound from Pterocarpus macarocarpus. nih.gov
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant matrix, which accelerates the extraction process. nih.gov Studies comparing extraction methods for the heartwood of Pterocarpus marsupium have shown that MAE can provide the highest yield of related compounds like pterostilbene (B91288) and significantly reduces extraction time compared to conventional methods like percolation. nih.gov
Other advanced methods include Supercritical Fluid Extraction (SFE) and Pressurized Liquid Extraction (PLE), which use solvents under high pressure and temperature to enhance extraction efficiency. nih.govmdpi.com
Proper preparation of the plant material is a critical prerequisite for efficient extraction. nih.gov These strategies aim to increase the surface area of the plant matrix, allowing for better penetration of the extraction solvent.
The most common pre-treatment steps include:
Drying: Plant materials, such as roots or heartwood, are typically air-dried or oven-dried at a controlled temperature to remove moisture. semanticscholar.orgresearchgate.net This prevents enzymatic degradation of the target compounds and makes the material easier to grind.
Grinding and Pulverization: The dried plant material is ground into a coarse or fine powder. semanticscholar.orgresearchgate.net Some protocols utilize ultrafine pulverizers to achieve a very small particle size, which significantly increases the surface area available for extraction. google.com
Sieving: The powdered material is often passed through a sieve to ensure a uniform particle size, which leads to more consistent and reproducible extraction results. researchgate.netgoogle.com For instance, a 100-mesh sieve was used after pulverizing Pterocarpus marsupium samples in one study. google.com
Following pre-treatment, the powdered plant material is ready for the extraction process.
Chromatographic Separation and Purification Protocols
After obtaining a crude extract, chromatographic techniques are indispensable for the separation and purification of this compound from other co-extracted compounds. semanticscholar.orgnih.gov
Column chromatography is the cornerstone of purification for this compound. semanticscholar.orgnih.gov This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.
A typical workflow involves dissolving the crude extract and subjecting it to a series of column chromatography steps. Different stationary phases are used to exploit various chemical properties of the molecules.
Silica (B1680970) Gel: This is the most common stationary phase used for separating pterocarpans. The mobile phase usually consists of a mixture of non-polar and polar solvents, such as hexane, ethyl acetate, chloroform, and methanol. semanticscholar.orgphytopharmajournal.com By gradually increasing the polarity of the mobile phase (gradient elution), compounds are eluted in order of increasing polarity.
Sephadex LH-20: This stationary phase is often used for size-exclusion chromatography and to separate compounds based on polarity, particularly for removing pigments and other impurities. Methanol is a common eluent. semanticscholar.orgresearchgate.net
Reversed-Phase Chromatography (ODS-C18): In this technique, a non-polar stationary phase (C18) is used with a polar mobile phase (e.g., methanol-water mixtures). It is effective for the final purification steps of moderately polar compounds like this compound. semanticscholar.orgresearchgate.net
For example, the purification of pterocarpans from Sophora flavescens involved initial partitioning of the ethanol extract, followed by repeated column chromatography on silica gel, Sephadex LH-20, and ODS-C18 columns to yield pure compounds. semanticscholar.org
| Stationary Phase | Typical Mobile Phase (Eluent) System | Separation Principle | Reference |
|---|---|---|---|
| Silica Gel | Hexane-Ethyl Acetate, Chloroform-Methanol | Adsorption (Normal Phase) | semanticscholar.orgphytopharmajournal.com |
| Sephadex LH-20 | Methanol | Size Exclusion / Polarity | researchgate.net |
| ODS-C18 | Methanol-Water | Partition (Reversed Phase) | semanticscholar.org |
| D-101 Macroporous Resin | Ethanol-Water | Adsorption | researchgate.net |
Thin Layer Chromatography (TLC) is a rapid and effective analytical technique used extensively during the isolation of this compound. nih.govnih.govnih.gov Its primary applications in this context are:
Monitoring Reaction Progress: To check the composition of the crude extract.
Optimizing Separation Conditions: To determine the most effective solvent system (mobile phase) for column chromatography. phytopharmajournal.com
Analyzing Column Fractions: To identify which fractions collected from the column contain the target compound.
In TLC, a thin layer of stationary phase (usually silica gel G) is coated onto a plate of glass or aluminum. rasayanjournal.co.in The extract or fraction is spotted on the plate, which is then placed in a chamber containing a small amount of the mobile phase. The solvent moves up the plate by capillary action, separating the components of the mixture. khanacademy.org
For the analysis of Pterocarpus marsupium extracts, a mobile phase of toluene, ethyl acetate, methanol, and formic acid (6:3:0.5:0.5 v/v) provided well-resolved spots on a TLC plate. nih.gov The separated spots can be visualized under UV light or by spraying with a chemical reagent. nih.govphytopharmajournal.com The retention factor (Rf value) of a spot is a key characteristic used for identification. youtube.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used for the separation, identification, and purification of individual components from a mixture. For this compound and related pterocarpans, reversed-phase HPLC (RP-HPLC) is the most commonly employed method. This technique is highly sensitive, rapid, and selective for the analysis of plant extracts and purified compounds.
In a typical RP-HPLC setup for this compound analysis, a nonpolar stationary phase, such as a C18 column, is used. The mobile phase is a mixture of polar solvents, commonly acetonitrile (B52724) and water, often with a small percentage of an acid like formic acid or acetic acid to improve peak shape and resolution. A gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of various compounds in a complex plant extract.
Detection is most often accomplished using a UV-Vis or a Diode Array Detector (DAD), as the aromatic structure of this compound absorbs ultraviolet light. When coupled with mass spectrometry (LC-MS), HPLC can provide not only quantitative data but also mass information, aiding in the structural confirmation of the compound. rsc.orgscispace.com
Table 1: Typical HPLC Parameters for Pterocarpan Analysis
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV-Vis or Diode Array Detector (DAD) at ~280-310 nm |
| Injection Volume | 10 - 20 µL |
| Temperature | Ambient or controlled (e.g., 25-30 °C) |
This table represents a generalized set of conditions and may be optimized for specific analytical needs.
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a chromatographic technique that separates molecules based on their size or hydrodynamic volume. wikipedia.org It is particularly useful for separating this compound from high-molecular-weight substances like polymers or very small molecules present in a crude extract. alfa-chemistry.comeag.com
The stationary phase in GPC consists of a porous gel material. microbenotes.com As the sample passes through the column, larger molecules that cannot enter the pores of the gel elute first. Smaller molecules, like this compound, can diffuse into the pores, leading to a longer path and a later elution time. eag.com This method is effective for sample cleanup and fractionation rather than high-resolution separation of closely related analogues. researchgate.net
GPC is often used as a preliminary purification step before employing higher-resolution techniques like HPLC. alfa-chemistry.com The choice of solvent (mobile phase) is critical and should be one in which the sample is fully soluble.
Table 2: Principles of Gel Permeation Chromatography
| Feature | Description |
| Principle of Separation | Size exclusion; molecules are separated based on their hydrodynamic volume. wikipedia.org |
| Stationary Phase | Porous gel beads (e.g., cross-linked polystyrene, dextran). microbenotes.com |
| Elution Order | Largest molecules elute first, followed by progressively smaller molecules. |
| Primary Application | Purification, fractionation, and determination of molecular weight distribution of polymers. microbenotes.com |
| Detectors | Refractive Index (RI), UV-Vis, Light Scattering. |
Structural Elucidation Techniques for this compound and its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. For this compound, it shows characteristic signals for aromatic protons, methoxy (B1213986) groups, and the protons of the core pterocarpan skeleton (-OCH₂-CH-CH-O-). The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) are crucial for assigning specific protons.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different types of carbon atoms present in the molecule (methyl, methylene, methine, quaternary). Combined with techniques like DEPT, it allows for the precise count and assignment of all carbons in the this compound structure. acgpubs.org
A study on 2-hydroxy-3,9-dimethoxypterocarpin, an analogue of this compound, identified the characteristic signals for the pterocarpan skeleton. acgpubs.org The proton signals for the -OCH₂CHCHO- moiety appeared at δH 4.22 (Hα-6), 3.62 (Hβ-6), 3.55 (H-6a), and 5.47 (H-11a). acgpubs.org The corresponding carbon signal for C-6 was found at δC 66.79. acgpubs.org
Table 3: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ) for a this compound Skeleton
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-6α | ~ 4.22 | ~ 66.8 |
| H-6β | ~ 3.62 | - |
| H-6a | ~ 3.55 | ~ 39-40 |
| H-11a | ~ 5.47 | ~ 78-79 |
| OCH₃ | ~ 3.7-3.9 | ~ 55-56 |
| Aromatic H | ~ 6.4-7.2 | ~ 96-162 |
Note: These are approximate values based on this compound analogues and can vary slightly depending on the specific substitution pattern and solvent. acgpubs.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound with high accuracy and to gain structural information through its fragmentation patterns. nih.gov
In techniques like Electrospray Ionization (ESI-MS), the molecule is ionized, and the molecular ion peak [M+H]⁺ or [M-H]⁻ is observed, confirming the molecular weight. The high stability of the pterocarpan molecular ion is a characteristic feature in its mass spectrum. researchgate.net
Tandem mass spectrometry (MS/MS) involves inducing fragmentation of the molecular ion. The resulting fragment ions provide valuable clues about the molecule's structure. For the pterocarpan skeleton, characteristic fragmentation includes the loss of methyl radicals (-CH₃) and hydrogen atoms. researchgate.net The fragmentation pathways can help to deduce the nature and position of substituents on the aromatic rings. researchgate.netresearchgate.net Studies have shown that benzopyran and benzofuran (B130515) derivative fragments are characteristic in the mass spectra of pterocarpans. researchgate.net
Table 4: Characteristic Mass Spectrometric Fragments for the Pterocarpan Skeleton
| m/z Value | Interpretation |
| [M]⁺ | Molecular Ion (often the base peak) researchgate.net |
| [M-1]⁺ | Loss of a hydrogen atom researchgate.net |
| [M-15]⁺ | Loss of a methyl group (from a methoxy substituent) researchgate.net |
| [M-H-C₆H₆]⁻ | Characteristic rearrangement and fragmentation in negative ion mode researchgate.net |
| Benzofuran/Benzopyran ions | Characteristic fragments representing parts of the core structure researchgate.net |
Fourier Transform Infra Red (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency.
For this compound, the FTIR spectrum would display absorption bands corresponding to its key structural features. This includes C-H stretching from the aromatic rings and aliphatic backbone, C=C stretching within the aromatic rings, and C-O stretching from the ether linkages and methoxy groups. The region between 1300-650 cm⁻¹ is often referred to as the fingerprint region and contains complex vibrations, including C-C and C-O stretching, that are unique to the molecule. researchgate.net
Table 5: Expected FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1620 - 1580 | C=C Stretch | Aromatic Ring |
| 1520 - 1450 | C=C Stretch | Aromatic Ring |
| 1270 - 1200 | C-O Stretch | Aryl Ether |
| 1150 - 1050 | C-O Stretch | Aliphatic Ether |
These are general ranges, and specific peak positions can provide more detailed structural information. researchgate.netmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. The conjugated aromatic system of this compound acts as a chromophore, making it suitable for UV-Vis analysis. libretexts.org
A UV-Vis spectrum plots absorbance against wavelength and is characterized by one or more absorption maxima (λmax). The position and intensity of these maxima are characteristic of the electronic structure of the molecule. For pterocarpans and related isoflavonoids, the spectra typically show distinct peaks that are indicative of their specific conjugated system. As conjugation increases (e.g., by adding more double bonds), the λmax shifts to a longer wavelength (a bathochromic or red shift). masterorganicchemistry.comyoutube.com For flavonoids, characteristic absorbance maxima are often observed around 250-260 nm and 350-360 nm. researchgate.net A study on the related compound pterostilbene found its maximum wavelength of absorbance to be 306 nm. wjarr.com
Table 6: Typical UV-Vis Absorption Maxima for Pterocarpans/Isoflavonoids
| Band | Wavelength Range (λmax) | Electronic Transition |
| Band I | 300 - 380 nm | π → π* transition in the B-ring cinnamoyl system |
| Band II | 240 - 280 nm | π → π* transition in the A-ring benzoyl system |
The exact λmax values for this compound depend on the solvent used and the specific substitution pattern on the aromatic rings.
X-ray Diffraction Studies
Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. This method provides precise information on bond lengths, bond angles, and, crucially for chiral molecules like pterocarpin, the absolute stereochemistry. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The pattern of scattered X-rays is used to generate an electron density map of the molecule, from which the exact position of each atom can be resolved.
While a detailed crystallographic report for pterocarpin itself is not widely published, the analysis of structurally analogous compounds provides significant insight into the pterocarpan class. For instance, a study on the closely related compound (+)-medicarpin revealed two distinct chiral polymorphs, highlighting the influence of crystallization conditions on the solid-state structure. mdpi.com One of these, a newly identified orthorhombic form, provides a clear example of the type of precise structural data obtained from such an analysis. mdpi.com This information is fundamental for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing and influence the material's physical properties.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₄O₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.998(3) |
| b (Å) | 11.014(5) |
| c (Å) | 16.529(7) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1274.9(9) |
| Z | 4 |
Electronic Circular Dichroism (ECD) Data for Absolute Configuration
Electronic Circular Dichroism (ECD) is a chiroptical spectroscopic technique essential for determining the absolute configuration of chiral molecules in solution. The technique measures the differential absorption of left- and right-circularly polarized light by a chromophore-containing molecule. For pterocarpans, which possess inherent chirality at the 6a and 11a positions, ECD provides a powerful tool to assign the correct stereoisomer, such as the naturally occurring (6aR,11aR) configuration of (-)-pterocarpin.
The modern approach involves comparing the experimentally measured ECD spectrum with a theoretical spectrum generated through quantum-chemical calculations, most commonly Time-Dependent Density Functional Theory (TDDFT). By calculating the theoretical spectra for both possible enantiomers (e.g., 6aR,11aR and 6aS,11aS), a direct comparison with the experimental data allows for an unambiguous assignment of the absolute configuration. This method has been successfully applied to confirm the (6aR,11aR) configuration for (-)-medicarpin. nih.gov
The ECD spectra of pterocarpans are characterized by multiple Cotton effects (CEs), which are positive or negative bands corresponding to specific electronic transitions within the molecule's chromophores (the dihydrobenzo[b]furan and chromane (B1220400) moieties). nih.gov For pterocarpans with (6aR,11aR) stereochemistry, a characteristic pattern of CEs is typically observed, corresponding to the ¹Lₑ, ¹Lₐ, and ¹Bₑ electronic transitions of the aromatic rings. nih.gov The signs of these CEs are directly related to the spatial arrangement of the chromophores, allowing for a reliable determination of stereochemistry. nih.gov
| Electronic Transition | Approximate Wavelength (nm) | Sign of Cotton Effect (Δε) |
|---|---|---|
| ¹Lₑ | ~280-290 | Negative (-) |
| ¹Lₐ | ~230-240 | Positive (+) |
| ¹Bₑ | ~210-220 | Positive (+) |
Chemical Synthesis and Derivatization Strategies for Pterocarpine and Analogues
Total Synthesis Approaches for Pterocarpans
Total synthesis provides a means to construct the pterocarpan (B192222) skeleton from simple, readily available starting materials. Numerous approaches have been developed, often focusing on the stereoselective construction of the key B/C ring junction. A review of the total synthesis of natural pterocarpans and their analogues highlights various successful strategies. researchgate.netnih.gov
Biomimetic synthesis seeks to replicate the biosynthetic pathways found in nature to construct complex molecules. rsc.org In leguminous plants, pterocarpans are formed in the final stages of the isoflavonoid (B1168493) biosynthetic pathway. researchgate.netnih.gov The key step is a stereospecific ring closure of a 2'-hydroxyisoflavanol intermediate, a reaction catalyzed by pterocarpan synthase (PTS). nih.gov This enzyme, which contains a dirigent-like domain, facilitates the dehydration between the hydroxyl groups at C-4 and C-2' of the isoflavanol to form the characteristic dihydrofuran ring of the pterocarpan core. nih.gov
Synthetic strategies inspired by this process often involve the cyclization of isoflavonoid precursors. For example, the acid-catalyzed cyclization of 2'-hydroxyisoflavans can yield the pterocarpan skeleton. This approach mimics the proposed formation of a quinone methide intermediate in the natural biosynthetic pathway, which then undergoes intramolecular cyclization. nih.gov The stereochemistry of the final product is determined by the stereochemistry of the isoflavanol precursor. nih.gov
Table 1: Key Enzymes and Intermediates in Pterocarpan Biosynthesis
| Enzyme/Intermediate | Role in Biosynthesis | Citation |
|---|---|---|
| Isoflavone (B191592) 2'-hydroxylase (I2'H) | Catalyzes the hydroxylation of isoflavones, an early step in the pathway. | nih.gov |
| 2'-hydroxyisoflavanol | The direct precursor that undergoes cyclization to form the pterocarpan core. | nih.gov |
| Pterocarpan Synthase (PTS) | Catalyzes the final ring-closure (dehydration) step to form the pterocarpan. | nih.gov |
Beyond biomimetic strategies, a variety of modern organic reactions have been employed to construct the pterocarpan framework efficiently. researchgate.net
Heck Reaction: The intramolecular Heck reaction has proven to be a powerful tool for forming the C-C bond that closes the B-ring of the pterocarpan system. researchgate.netnih.gov This palladium-catalyzed cross-coupling reaction typically involves an aryl halide and an alkene moiety within the same molecule, leading to cyclization. liverpool.ac.ukmdpi.comorganic-chemistry.org This methodology has been successfully applied to the synthesis of pterocarpenes, which can then be reduced to the corresponding pterocarpans. researchgate.net
Cycloaddition Reactions: [4+2] cycloaddition reactions, such as the Diels-Alder reaction, and [3+2] cycloadditions are effective strategies for constructing the fused ring system of pterocarpans. nih.govorganic-chemistry.orgyoutube.comrsc.org For instance, a formal [3+2] cycloaddition between a 2H-chromene and a benzoquinone derivative, often promoted by a Lewis acid like ZnCl₂, can assemble the core pterocarpan structure in a convergent manner. researchgate.net Asymmetric versions of these reactions have also been developed to achieve enantioselective synthesis. researchgate.net
Other Key Reactions: Several other reactions are instrumental in various total synthesis routes. These include:
Oxidative Cyclization: Reagents like thallium(III) nitrate (B79036) (TTN) or phenyliodine(III) bis(trifluoroacetate) (PIFA) can be used to effect oxidative cyclization of chalcone (B49325) or isoflavone precursors. researchgate.net
Radical Cyclization: Methods involving radical intermediates have also been used to forge the pterocarpan skeleton. researchgate.net
Sakurai-Hosomi Reaction: This reaction, involving the allylation of an aromatic aldehyde, can be used to control the stereochemistry of the molecule. researchgate.net
Semi-Synthesis and Structural Modification of Pterocarpine Derivatives
Semi-synthesis, which involves the chemical modification of a readily available natural product, is a powerful strategy for generating derivatives. nih.govmdpi.commdpi.com This approach leverages the complex core structure provided by nature, allowing chemists to focus on modifying peripheral functional groups to explore structure-activity relationships (SAR). nih.govnih.govchemrxiv.orgmdpi.com
For pterocarpans, semi-synthesis often starts with compounds isolated in abundance from natural sources, such as soybean. The hydroxyl groups on the aromatic rings are common sites for modification. For example, etherification or esterification of these groups can alter the molecule's polarity and pharmacokinetic properties. pharaohacademy.com
One notable structural modification is the conversion of 6a-hydroxy-pterocarpans into their corresponding 6a,11a-pterocarpenes. acs.org This dehydration can be achieved through heat and acid treatment and results in the formation of a double bond within the heterocyclic core. acs.org This structural change has been shown to significantly alter the biological activity of the molecule; for instance, the estrogenic properties of glyceollins (prenylated 6a-hydroxy-pterocarpans) are extensively modulated upon their conversion to dehydroglyceollins (pterocarpenes). acs.org Glycosylation is another modification found in nature, leading to compounds like kurarinol (B1581468) C, a pterocarpan glycoside isolated from Sophora flavescens. nih.gov
Design and Synthesis of Novel this compound Analogues
The design and synthesis of novel analogues aim to create compounds with enhanced biological activity, selectivity, or improved drug-like properties. nih.govnih.gov This process is often guided by computational modeling and a thorough understanding of the structure-activity relationships of existing compounds. nih.gov
For pterocarpans, analogue design can involve several strategies:
Modification of Aromatic Substituents: Altering the pattern of hydroxyl, methoxy (B1213986), or other groups on the aromatic rings can influence receptor binding and metabolic stability.
Introduction of Novel Functional Groups: Adding groups like halogens, alkyl chains, or nitrogen-containing heterocycles can probe new interactions with biological targets and improve physicochemical properties.
Scaffold Hopping/Modification: While maintaining the core pharmacophore, the fundamental pterocarpan skeleton can be altered. For example, replacing oxygen heteroatoms with nitrogen (azapterocarpans) or sulfur can lead to compounds with distinct biological profiles. researchgate.net The synthesis of homopterocarpans, which feature a benzopyranobenzopyran skeleton, is another example of scaffold modification. researchgate.net
The synthesis of these novel analogues relies on the robust methodologies developed for total synthesis, such as the Heck reaction and cycloaddition strategies, which allow for the flexible introduction of diverse substituents and structural motifs. researchgate.net
Preclinical Biological Activities and Molecular Mechanisms of Action
In Vitro Pharmacological Studies (Cell-Based Assays, Enzyme Assays)
Pterocarpans, the chemical group to which pterocarpine belongs, are recognized for their role in plant defense mechanisms as phytoalexins, exhibiting a broad range of antimicrobial properties. While specific data on this compound is part of a larger body of research on this class of compounds, studies on closely related pterocarpans and extracts rich in these molecules provide insight into their potential antimicrobial efficacy.
Research on homopterocarpin (B190395), a structurally similar pterocarpan (B192222), has demonstrated notable antifungal activity against various plant pathogens. Derivatives of homopterocarpin have shown the ability to inhibit the mycelial growth and spore germination of fungi such as Colletotrichum gloeosporioides and Colletotrichum lindemuthianum, which are responsible for anthracnose in various crops. nih.govnih.gov For instance, certain hydroxylated derivatives of homopterocarpin exhibited nearly 100% inhibition of radial growth and spore germination at a concentration of 704 μM. nih.govnih.gov
In the realm of antibacterial activity, pterocarpans isolated from Erythrina subumbrans have displayed efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The Minimum Inhibitory Concentration (MIC) values for some of these pterocarpans against S. aureus and MRSA were found to be in the range of 2-4 μg/mL and 8-64 μg/mL, respectively. nih.gov The proposed mechanism for some pterocarpans involves the inhibition of neuraminidase, an enzyme that can facilitate bacterial adhesion to host cells, as seen with Vibrio cholerae. nih.gov
Extracts from various Pterocarpus species, which are known to contain this compound and related compounds, have also been evaluated for their antimicrobial effects. Methanolic extracts of Pterocarpus marsupium bark exhibited significant inhibitory activity against Salmonella typhi and Enterococcus faecalis with a MIC of 12.5μg/ml, and against the fungus Aspergillus niger at 25μg/ml. nih.gov Similarly, extracts from Pterocarpus santalinus have shown antifungal activity against dermatophytes like Trichophyton rubrum with MIC values as low as 62.5 µg/ml for certain extracts. nih.gov
Interactive Data Table: Antimicrobial Activity of Pterocarpan-Rich Extracts and Related Compounds
| Extract/Compound | Pathogen | Activity Type | MIC/Inhibition |
| Homopterocarpin Derivative | Colletotrichum gloeosporioides | Antifungal | ~100% inhibition at 704 μM |
| Pterocarpan from E. subumbrans | Staphylococcus aureus | Antibacterial | MIC: 2-4 μg/mL |
| Pterocarpan from E. subumbrans | MRSA | Antibacterial | MIC: 8-64 μg/mL |
| P. marsupium Methanol (B129727) Extract | Salmonella typhi | Antibacterial | MIC: 12.5 μg/mL |
| P. marsupium Methanol Extract | Enterococcus faecalis | Antibacterial | MIC: 12.5 μg/mL |
| P. marsupium Methanol Extract | Aspergillus niger | Antifungal | MIC: 25 μg/mL |
| P. santalinus Ethyl Acetate Extract | Trichophyton rubrum | Antifungal | MIC: 62.5 μg/mL |
It is important to note that while these findings are promising, further studies on purified this compound are necessary to determine its specific antimicrobial spectrum and mechanisms of action.
A significant body of preclinical research has focused on the cytotoxic effects of pterocarpans against various cancer cell lines. This compound and its analogues have demonstrated the ability to inhibit the growth of tumor cells, suggesting their potential as anticancer agents.
Studies have shown that pterocarpans exhibit potent cytotoxic activity across a panel of tumor cell lines. nih.gov One particular derivative, 2,3,9-trimethoxypterocarpan, was identified as having the most potent activity among those tested. nih.gov The cytotoxic effects of these compounds have been observed in breast cancer cell lines, including MCF-7, T47d, and HS578T. nih.gov Another related compound, pterocarnin A, isolated from Pterocarya stenoptera, has been investigated for its antiproliferative activity in human breast adenocarcinoma MCF-7 cells. nih.gov
Furthermore, pterocarpans isolated from Platymiscium floribundum, such as (+)-2,3,9-trimethoxy-pterocarpan and (+)-homopterocarpin, have been shown to be cytotoxic to HL-60 human leukemia cells. nih.gov The cytotoxic effects appear to be mediated through different mechanisms, including the induction of apoptosis and necrosis, depending on the specific pterocarpan. nih.gov A synthetic pterocarpanquinone, LQB-118, has demonstrated cell death induction in the micromolar range across a number of human cancer cell lines, including those with multidrug resistance. nih.gov
Interactive Data Table: Cytotoxic Effects of Pterocarpans on Cancer Cell Lines
| Compound | Cancer Cell Line | Effect |
| 2,3,9-trimethoxypterocarpan | Breast Cancer (MCF-7, T47d, HS578T) | Potent Cytotoxicity |
| Pterocarnin A | Breast Adenocarcinoma (MCF-7) | Antiproliferative Activity |
| (+)-2,3,9-trimethoxy-pterocarpan | Human Leukemia (HL-60) | Cytotoxicity, Apoptosis Induction |
| (+)-homopterocarpin | Human Leukemia (HL-60) | Cytotoxicity, Apoptosis Induction |
| LQB-118 (Pterocarpanquinone) | Various Human Cancer Cell Lines | Cell Death Induction (µM range) |
A primary mechanism through which pterocarpans exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Research has begun to unravel the molecular pathways involved in this process.
Pterocarpans can trigger apoptosis through both the extrinsic and intrinsic pathways. Pterocarnin A has been shown to induce apoptosis in MCF-7 cells through a mechanism involving the Fas/Fas ligand apoptotic system. nih.gov This suggests an activation of the death receptor pathway. This induction of apoptosis by pterocarnin A was found to be independent of p53 and p21/WAF1. nih.gov
In human leukemia HL-60 cells, pterocarpans like (+)-2,3,9-trimethoxy-pterocarpan and (+)-homopterocarpin trigger apoptosis, which is characterized by an increase in subdiploid DNA, indicating internucleosomal DNA breakdown. nih.gov Further investigation into the mechanism revealed mitochondrial depolarization and the activation of caspase-3, key events in the intrinsic apoptotic pathway. nih.gov The synthetic pterocarpanquinone LQB-118 has also been shown to induce apoptosis through various mechanisms, including the externalization of phosphatidylserine, DNA fragmentation, and caspase-3 activation. nih.gov
In addition to inducing apoptosis, pterocarpans can also inhibit the proliferation and potentially the migration of cancer cells, key processes in tumor progression and metastasis.
The antiproliferative activity of pterocarpans is linked to their ability to interfere with the cell cycle. Studies have shown that these compounds can induce mitotic arrest in breast cancer cells, specifically arresting them in the prometaphase stage of mitosis. nih.gov This prolonged mitotic arrest can ultimately lead to cell death. nih.gov The mechanism behind this mitotic arrest involves the disruption of microtubule function, as evidenced by the blockage of centrosome segregation. nih.gov Furthermore, pterocarpans have been observed to inhibit DNA synthesis in a dose-dependent manner in human leukemia cells. nih.gov
While the direct effects of this compound on cancer cell migration are still an area of active investigation, the inhibition of pathways that regulate cell movement is a plausible mechanism of action for this class of compounds. The ability to inhibit cell proliferation and induce cell cycle arrest are critical components of the anticancer potential of pterocarpans.
Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting cell survival or contributing to cell death. The modulation of autophagy is therefore a potential therapeutic strategy in oncology.
The role of this compound in modulating autophagy in cancer cells is not yet well-defined in the scientific literature. However, some synthetic pterocarpan derivatives have been studied in this context. For example, the pterocarpanquinone LQB-118 was evaluated for its effects on autophagy. nih.gov In these studies, while apoptosis was the primary mode of cell death, the potential for autophagy modulation was also considered, though the effects on key autophagy proteins like beclin 1 were not significant. nih.gov The interplay between apoptosis and autophagy is complex, and it is an area where further research on this compound is warranted to understand its full spectrum of anticancer activities.
This compound and related flavonoids are known to possess antioxidant properties, which are crucial in combating oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer.
The antioxidant activity of extracts from plants like Pterocarpus santalinus, which are rich in pterocarpans, is often attributed to their phenolic and flavonoid content. biomedpharmajournal.org These compounds can act as potent free radical scavengers. The mechanisms by which they exert their antioxidant effects include the donation of a hydrogen atom to free radicals, thereby neutralizing them, and the chelation of metal ions that can catalyze oxidative reactions.
While the antioxidant properties of pterocarpan-rich extracts are well-documented, detailed studies on the specific antioxidant mechanisms of purified this compound are less common. The general antioxidant mechanisms of flavonoids involve the modulation of signaling pathways and the induction of endogenous antioxidant defense systems. Further research is needed to elucidate the precise molecular targets and pathways through which this compound exerts its antioxidant effects.
Antidiabetic-Related In Vitro Mechanisms
This compound and related compounds have been investigated for their potential in managing diabetes through various in vitro mechanisms, primarily focusing on the inhibition of key enzymes involved in carbohydrate metabolism and insulin (B600854) signaling pathways.
One of the primary targets is α-glucosidase , an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia. Studies have shown that pterocarpans isolated from medicinal plants like Mucuna pruriens exhibit α-glucosidase inhibitory activity. For instance, Medicarpin (B1676140), a structurally related pterocarpan, was identified as a potent α-glucosidase inhibitor, being only twofold less active than the standard drug acarbose. nih.gov
Another critical enzyme in diabetic complications is aldose reductase . nih.govmdpi.com This enzyme is the first and rate-limiting step in the polyol pathway, which converts glucose to sorbitol. mdpi.com Under hyperglycemic conditions, the accumulation of sorbitol leads to osmotic stress and subsequent cellular damage, contributing to diabetic complications such as neuropathy, retinopathy, and nephropathy. nih.govmdpi.comnih.gov While direct studies on this compound's inhibition of aldose reductase are limited, the investigation of structurally similar flavonoids and isoflavonoids suggests that this class of compounds has the potential to inhibit this enzyme. mdpi.com
The following table summarizes the in vitro antidiabetic-related enzyme inhibition by pterocarpans and related isoflavonoids.
| Compound/Extract | Enzyme Target | Key Findings |
| Pterocarpans from Mucuna pruriens | α-Glucosidase | Found to be effective α-glucosidase inhibitors. nih.gov |
| Medicarpin | α-Glucosidase | Demonstrated potent inhibition, only twofold less active than acarbose. nih.gov |
| Isoflavones (general) | Aldose Reductase | Known to inhibit aldose reductase, suggesting a potential mechanism for pterocarpans. mdpi.com |
Anti-inflammatory Mechanisms
This compound and its derivatives have demonstrated significant anti-inflammatory properties through various in vitro models. The mechanisms underlying these effects involve the modulation of key inflammatory pathways and mediators.
A central mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.govmdpi.com A pterocarpanquinone, (+/-)-LQB-118, has been shown to decrease NF-κB activation. researchgate.netnih.gov This inhibition leads to a downstream reduction in the release of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). researchgate.netnih.gov
Furthermore, this compound-related compounds exhibit selective inhibition of Cyclooxygenase-2 (COX-2) . nih.govcaldic.com COX-2 is an inducible enzyme that plays a significant role in the inflammatory response by catalyzing the production of prostaglandins, such as PGE2. nih.govcaldic.comresearchgate.net An extract of Pterocarpus marsupium, rich in the related compound pterostilbene (B91288), was found to inhibit PGE2 production by selectively targeting COX-2 over COX-1. nih.govcaldic.com This selectivity is a desirable trait for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. caldic.com
Lipoxygenase (LOX) is another enzyme family involved in the inflammatory cascade, catalyzing the oxidation of polyunsaturated fatty acids to produce inflammatory mediators. nih.govmdpi.comresearchgate.net Plant extracts containing various phytochemicals have shown the ability to inhibit lipoxygenase, suggesting another potential anti-inflammatory mechanism for pterocarpans. nih.govmdpi.comphcogj.com
The table below details the in vitro anti-inflammatory mechanisms of this compound and related compounds.
| Compound/Extract | Molecular Target/Mechanism | Cell Line/Model | Key Findings |
| Pterocarpanquinone (+/-)-LQB-118 | Inhibition of NF-κB activation | Lipopolysaccharide (LPS)-induced lung inflammation model | Resulted in a decrease of NF-κB activation and subsequent reduction in inflammatory mediators. researchgate.netnih.gov |
| Pterocarpanquinone (+/-)-LQB-118 | Inhibition of TNF-α release | In vitro and in vivo models | Showed a pronounced inhibitory effect on TNF-α release. researchgate.netnih.gov |
| Pterocarpus marsupium extract | Selective COX-2 inhibition | LPS-stimulated human peripheral blood mononuclear cells (PBMC) | Inhibited PGE2 production with an IC50 value of 3.2 +/- 1.3 µg/mL; demonstrated selectivity for COX-2 over COX-1. nih.govcaldic.com |
| Pterostilbene | COX-2 inhibition | LPS-stimulated human PBMC | Inhibited PGE2 production with an IC50 value of 1.0 +/- 0.6 µM. researchgate.net |
Vasorelaxant Effects
The vasorelaxant properties of compounds structurally related to this compound have been investigated in isolated rat thoracic aorta, revealing endothelium-dependent mechanisms.
The relaxation effect is largely dependent on the integrity of the vascular endothelium. nih.govnih.govmdpi.com The primary mechanism involves the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway . nih.govnih.govmdpi.com Endothelium-derived NO activates sGC in vascular smooth muscle cells, leading to increased cGMP levels and subsequent vasorelaxation. mdpi.com The effects of praeruptorin A, a coumarin (B35378) compound, were significantly diminished in endothelium-denuded aortic rings and in the presence of NO synthase inhibitors like L-NAME, confirming the crucial role of the endothelium and NO. nih.gov
In addition to the NO pathway, the release of other endothelium-derived relaxing factors, such as prostacyclin, may contribute to the vasodilation. nih.gov Furthermore, these compounds can influence ion channels, particularly by inhibiting Ca²⁺ influx into vascular smooth muscle cells, which is a critical step for muscle contraction. nih.gov Some evidence also points to the involvement of K⁺ channels in the vasorelaxant response. nih.gov
| Compound/Extract | Vessel Preparation | Proposed Mechanism | Key Findings |
| Praeruptorin A | Isolated rat thoracic aorta rings | Endothelium-dependent NO-cGMP pathway, prostacyclin pathway, inhibition of Ca²⁺ influx | Induced vasodilation that was blocked by inhibitors of NO synthase and guanylyl cyclase. nih.gov |
| Prunus persica branch extract | Isolated rat thoracic aorta rings | Endothelium-dependent NO-sGC-cGMP pathway, prostacyclin pathway, involvement of K⁺ channels | Demonstrated vasorelaxant effects related to multiple endothelium-dependent pathways. nih.gov |
Enzyme Inhibition Studies
This compound and its analogs have been evaluated for their inhibitory effects against a range of enzymes, indicating their potential therapeutic applications beyond anti-inflammatory and antidiabetic activities.
A notable area of investigation is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are key targets in the management of neurodegenerative diseases like Alzheimer's disease, as their inhibition increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. researchgate.netnih.govnih.gov Compounds isolated from Peltophorum pterocarpum demonstrated inhibitory activities against both AChE and BuChE. researchgate.net Similarly, other pterocarpan derivatives have shown moderate to mild inhibitory activity against these enzymes. acgpubs.org For instance, medicarpin and homopterocarpin were identified as potent and competitive reversible inhibitors of human monoamine oxidase-B (MAO-B), another enzyme relevant to neurodegenerative conditions, while showing varied effects on cholinesterases. nih.gov
The table below provides a summary of the enzyme inhibition studies for this compound and related compounds.
| Compound | Enzyme Target | Source | IC50 Value / % Inhibition |
| Peltophorin | Acetylcholinesterase (AChE) | Peltophorum pterocarpum | ~90 µM researchgate.net |
| Bergenin | Butyrylcholinesterase (BuChE) | Peltophorum pterocarpum | 57.1 ± 8.0 µM researchgate.net |
| 2-hydroxy-3, 9-dimethoxypterocarpin | Acetylcholinesterase (AChE) | Canavalia maritima | 52.5 ± 2.0% inhibition at 1 mg/mL acgpubs.org |
| 2-hydroxy-3, 9-dimethoxypterocarpin | Butyrylcholinesterase (BuChE) | Canavalia maritima | 76.5 ± 2.7% inhibition at 1 mg/mL acgpubs.org |
| Medicarpin | Monoamine Oxidase-B (MAO-B) | Canavalia lineata | 0.45 µM nih.gov |
| Homopterocarpin | Monoamine Oxidase-B (MAO-B) | Canavalia lineata | 0.72 µM nih.gov |
| Pterocarpin | Monoamine Oxidase-B (MAO-B) | Canavalia lineata | 3.36 µM nih.gov |
In Vivo Pharmacological Studies (Animal Models)
Evaluation of Biological Activities in Animal Disease Models
The preclinical efficacy of this compound and related compounds has been assessed in various animal models of disease, corroborating the mechanisms observed in vitro.
In models of inflammation , pteropodine (B150619) demonstrated potent anti-inflammatory effects in rodents. nih.govresearchgate.net In a rat paw edema model, it produced a 52% to 74% inhibitory effect. researchgate.net In a pleurisy assay, it reduced pleural exudate volume by 52% and lowered neutrophil counts. researchgate.net Furthermore, in a mouse ear edema model, an 81% inhibition of inflammation was observed, accompanied by significant inhibition of the myeloperoxidase enzyme, an indicator of neutrophil infiltration. nih.govresearchgate.net Similarly, the pterocarpanquinone (+/-)-LQB-118 was effective in a lipopolysaccharide (LPS)-induced lung inflammation model in mice, where it reduced neutrophil infiltration and the levels of inflammatory mediators like TNF-α and KC (keratinocyte-derived chemokine). researchgate.netnih.gov
For diabetes , studies using alloxan-induced diabetic rat models have been employed to evaluate the antihyperglycemic effects of extracts containing pterocarpans. researchgate.netbiotech-asia.orgmdpi.com Alloxan induces diabetes by destroying pancreatic B-cells, leading to hyperglycemia. researchgate.net Treatment with extracts from plants like Pterocarpus milbreadii has been shown to manage blood glucose levels in these models. researchgate.net These in vivo models are crucial for validating the potential of natural compounds as antidiabetic agents. nih.govijnrd.org
The table below summarizes the findings from in vivo studies in animal disease models.
| Compound/Extract | Animal Model | Disease Model | Key Biological Activities Observed |
| Pteropodine | Rat | Paw Edema | 52-74% inhibition of edema. researchgate.net |
| Pteropodine | Rat | Pleurisy | 52% reduction in pleural exudate volume, reduced neutrophil count. researchgate.net |
| Pteropodine | Mouse | Ear Edema | 81.4% inhibition of inflammation, significant myeloperoxidase inhibition. nih.govresearchgate.net |
| Pterocarpanquinone (+/-)-LQB-118 | Mouse (C57BL/6) | LPS-induced Lung Inflammation | Reduced neutrophil infiltration, decreased NF-κB activation, and inhibited TNF-α release. researchgate.netnih.gov |
| Pterocarpus milbreadii extract | Rat (Wistar) | Alloxan-induced Diabetes | Showed anti-diabetic effects in hyperglycemic rats. researchgate.net |
Structure Activity Relationship Sar Studies of Pterocarpine and Its Analogues
Identification of Key Structural Features for Biological Activity
For antibacterial activity , particularly against Gram-positive bacteria, the degree of lipophilicity is a major determinant. This is significantly enhanced by the presence of prenyl (isoprenoid) groups attached to the aromatic rings. tjpps.org The position and number of both prenyl and hydroxyl groups are crucial. For instance, studies on pterocarpans from African Erythrina species revealed that compounds like 3,9-dihydroxypterocarpan, erycristagallin, and erythrabyssin II exhibit potent activity against Staphylococcus aureus and Mycobacterium smegmatis, which is attributed to an optimal substitution pattern of these groups. tjpps.org Furthermore, the planarity of the pterocarpan (B192222) molecule has been identified as a factor that enhances antibacterial action. tjpps.org In contrast, the introduction of a hydroxyl group at the 6a position often leads to a significant decrease or complete loss of antibacterial activity. nih.gov
In the context of antiviral activity , specifically against SARS-CoV-2, SAR studies have pinpointed precise structural requirements. A comparative study of pterocarpans isolated from Pterocarpus santalinus highlighted three critical features:
A methoxy (B1213986) group at the C-3 position results in higher activity compared to a hydroxyl group at the same position. frontiersin.org
The absence of any substituent at the C-8 position is essential for activity; its substitution leads to a complete loss of bioactivity. frontiersin.org
The stereochemistry of the molecule is vital for its antiviral effect. frontiersin.org
For inhibition of other viral targets, such as the SARS-CoV papain-like protease (PLpro), different structural features are important. A study on pterocarpans from Lespedeza bicolor showed that a methoxy group at the C-1 position enhanced inhibitory activity, while a methyl group at C-8 was detrimental. mdpi.com
These findings underscore that the biological activity of pterocarpans is not conferred by a single feature but by a combination of electronic, steric, and lipophilic properties dictated by the specific arrangement of functional groups on the core scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to mathematically correlate the chemical structure of compounds with their biological activity. mdpi.com These models are invaluable for predicting the activity of novel analogues and for elucidating the key molecular properties that drive biological effects.
For pterocarpans and related prenylated isoflavonoids, QSAR studies have been instrumental in understanding their antibacterial mechanisms. A comprehensive QSAR analysis of 30 prenylated (iso)flavonoids against Listeria monocytogenes and Escherichia coli identified several key molecular descriptors that govern their antibacterial potency. nih.gov The models, which showed good statistical significance (R² between 0.77–0.80), highlighted the importance of:
Shape descriptors: Molecular flexibility and globularity were found to be critical. nih.govwur.nl
Hydrophilic/Hydrophobic properties: Descriptors related to hydrophilic and hydrophobic volume and surface area were identified as significant predictors of activity. nih.govwur.nl
Another QSAR study focusing on 74 isoflavone (B191592) derivatives from the genus Erythrina against Staphylococcus aureus further validated these principles. The resulting model demonstrated strong predictive power (R² = 0.778, Q² = 0.727) and confirmed that the position and degree of prenylation, along with the presence of hydroxyl groups at specific positions (C-5, C-7, and C-4'), are associated with lower Minimum Inhibitory Concentration (MIC) values, signifying higher antibacterial potency. mdpi.com These QSAR models serve as powerful tools to rationalize SAR data and to guide the design of new pterocarpan derivatives with enhanced antimicrobial activity.
Molecular Docking and Computational Chemistry in SAR Elucidation
Molecular docking and other computational chemistry techniques are powerful tools for visualizing and understanding the interactions between a small molecule, like a pterocarpan, and its biological target at an atomic level. These methods help to elucidate SAR by predicting the binding orientation, affinity, and key intermolecular interactions that stabilize the ligand-receptor complex.
The application of molecular docking was demonstrated in a study of pterocarpans as inhibitors of human monoamine oxidase (hMAO) enzymes, which are targets for the treatment of neurological disorders. researchgate.net Docking simulations were performed for compounds like medicarpin (B1676140) and homopterocarpin (B190395) with both hMAO-A and hMAO-B. nih.gov The results predicted that these pterocarpans bind tightly within the active sites of the enzymes. Specifically, the simulation for one potent inhibitor, pannorin, predicted the formation of hydrogen bonds with key residues in the hMAO-A active site. researchgate.net The calculated binding energies from these simulations showed a tighter interaction with MAO-A compared to MAO-B (−25.02 vs. −24.06 kcal/mol), which correlated well with the experimentally observed selective inhibition. researchgate.net
Similarly, in studies investigating flavonoids from Sophora flavescens as inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), molecular docking was used to reveal the structural details of the interactions. researchgate.net The docking analysis showed how these compounds bind to the catalytic amino acid residues of the enzyme, providing a molecular basis for the observed inhibition of enzyme activity. researchgate.net These computational approaches are essential for rationalizing SAR data, explaining enzyme selectivity, and providing a structural blueprint for the design of more potent and selective inhibitors based on the pterocarpan scaffold.
Influence of Stereochemistry on Activity
The biosynthesis of pterocarpans is a key determinant of their final stereochemistry. The enzymatic ring-closure of a 2'-hydroxyisoflavanol precursor is a critical step that establishes the stereochemical outcome. nih.govnih.gov It has been shown that the configuration of the precursor is essential for the reaction, and depending on the stereochemistry at the C-3 position, either a (-)-pterocarpan or a (+)-pterocarpan is produced. nih.govnih.gov This biological control over stereochemistry is directly linked to function, as the resulting configuration plays a crucial role in the antimicrobial activity of these phytoalexins. nih.govnih.gov
Computational studies have further explored the energetic landscape of pterocarpan stereoisomers. These investigations revealed that the cis-fused ring system is significantly more stable, by about 10 kcal/mol, than the corresponding trans-fused configuration. rsc.org Within the stable cis conformation, two distinct arrangements, termed Ht and Ot, exist, with the Ht form being energetically favored by approximately 2 kcal/mol. rsc.org This inherent stability of the cis configuration, which is the form found in naturally occurring pterocarpans like pterocarpine, is fundamental to their ability to adopt the correct conformation for binding to biological targets. The pronounced difference in activity between stereoisomers highlights that a specific spatial arrangement of the fused rings and substituents is required for effective molecular recognition and biological response.
Advanced Analytical Chemistry Methodologies for Pterocarpine Research
Development of Innovative Extraction and Analysis Methods
The extraction of pterocarpine from plant sources has evolved from traditional methods to more efficient and environmentally friendly techniques. chemmethod.comresearchgate.net Modern approaches prioritize higher extraction yields, reduced solvent consumption, and preservation of the bioactive compounds. chemmethod.comnih.gov
Innovative Extraction Techniques:
Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. chemmethod.comdergipark.org.tr Advantages of UAE include reduced extraction time, lower energy consumption, and decreased solvent use. dergipark.org.tr
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, accelerating the extraction process. chemmethod.comdergipark.org.tr It is known for its high efficiency and potential for scalability in industrial applications. utm.my
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. chemmethod.comdergipark.org.tr SFE is advantageous due to the low toxicity and environmental impact of CO2, although its effectiveness can be limited by the polarity of the target compounds. dergipark.org.tr
Pressurized Liquid Extraction (PLE): PLE utilizes solvents at elevated temperatures and pressures to enhance extraction efficiency. utm.my This method can be performed at relatively low temperatures, which helps to maintain the stability of thermally sensitive compounds like this compound. utm.my
These innovative methods offer significant improvements over conventional techniques such as Soxhlet extraction, maceration, and percolation, which are often time-consuming and require large volumes of organic solvents. researchgate.netnih.gov
Advanced Analytical Techniques:
Once extracted, various analytical methods are employed for the identification and quantification of this compound. High-Performance Thin Layer Chromatography (HPTLC) is a rapid and effective technique for the estimation of pterocarpans in plant materials and is particularly useful for quality control. ijpsjournal.comrjpponline.org HPTLC fingerprinting of different extracts can help to authenticate the plant material and ensure its purity. phytojournal.com
| Extraction Method | Principle | Advantages |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. dergipark.org.tr | Reduced extraction time and solvent consumption, lower energy use. dergipark.org.tr |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and plant matrix. chemmethod.comdergipark.org.tr | High extraction efficiency, faster processing times. utm.my |
| Supercritical Fluid Extraction (SFE) | Utilizes supercritical fluids (e.g., CO2) as solvents. chemmethod.comdergipark.org.tr | Environmentally friendly, non-toxic. dergipark.org.tr |
| Pressurized Liquid Extraction (PLE) | Uses solvents at high pressure and temperature. utm.my | High extraction efficiency, suitable for thermally sensitive compounds. utm.my |
High-Throughput Screening and Metabolomics Approaches for this compound Profiling
High-throughput screening (HTS) and metabolomics have become indispensable tools in natural product research, enabling the rapid analysis of large numbers of samples and providing a comprehensive overview of the metabolites present in an organism. evotec.comwikipedia.org
High-Throughput Screening (HTS):
HTS involves the automated testing of large compound libraries against specific biological targets to identify "hits" or "leads" for drug discovery. wikipedia.orgbmglabtech.com In the context of this compound research, HTS can be used to screen plant extracts or isolated compounds for various biological activities. nih.gov This approach accelerates the discovery of new therapeutic applications for this compound and related molecules. evotec.com
Metabolomics:
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov In plant science, metabolomics provides a powerful platform for understanding the complex biochemical composition of plants and their responses to environmental stress. nih.gov
Metabolite Profiling: Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for metabolomic analysis due to their high sensitivity and selectivity. nih.gov These methods can identify and quantify a wide range of metabolites, including this compound and other flavonoids, in plant extracts. nih.govresearchgate.net
Comparative Metabolomics: By comparing the metabolomic profiles of different plant species or varieties, researchers can identify unique chemical markers. cjnmcpu.com For example, metabolomic studies have been used to differentiate between closely related Sophora species based on their flavonoid constituents. cjnmcpu.com
Drought Stress Response: Transcriptomic and metabolomic analyses of soybean seedlings under drought stress revealed that this compound was among the flavonoid metabolites that showed differential expression, suggesting its role in the plant's response to environmental challenges. nih.gov Similarly, a combined metabolomic and transcriptomic analysis of Glycyrrhiza species identified this compound as a differentially accumulated metabolite. researchgate.netnih.gov
| Approach | Description | Application in this compound Research |
| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for biological activity. wikipedia.orgbmglabtech.com | Rapidly screening for potential therapeutic effects of this compound and its derivatives. nih.gov |
| Metabolomics | Comprehensive analysis of the complete set of metabolites in a biological sample. nih.gov | Profiling this compound and other related compounds in plant extracts. nih.govresearchgate.net |
| Comparative Metabolomics | Comparison of metabolite profiles between different samples. cjnmcpu.com | Identifying this compound as a chemical marker to differentiate plant species. cjnmcpu.com |
Bio-analytical Study of this compound and Conjugates
Bio-analytical methods are essential for determining the concentration of drugs and their metabolites in biological matrices such as plasma, serum, and tissue. pnrjournal.comresearchgate.net These studies are crucial for understanding the pharmacokinetics and metabolism of this compound.
The development and validation of bio-analytical methods are critical for ensuring the reliability and reproducibility of results. pnrjournal.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred technique in bio-analytical laboratories due to its high selectivity and sensitivity. pnrjournal.comnih.gov
Challenges in the bio-analysis of complex molecules like this compound conjugates include the need for sophisticated sample preparation techniques to remove interfering substances from the biological matrix. researchgate.net The analysis of bioconjugates often requires multiple assays to quantify the different components of the molecule. nih.gov For instance, the analysis of antibody-drug conjugates may involve separate assays for the total antibody, the conjugated drug, and the unconjugated drug. nih.govnih.gov
Recent advances in bio-analytical methods, including innovations in sample preparation and the use of high-resolution mass spectrometry, are enhancing the ability to analyze complex bioconjugates and their metabolites in various biological matrices. cmbr-journal.com
Applications of Mass Spectrometry in this compound Bioprospection
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, enabling the identification and quantification of molecules in a sample. jchemrev.com It has become an indispensable tool in natural product research, including the bioprospection of this compound.
Structural Elucidation: High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds. researchgate.net Tandem mass spectrometry (MS/MS) is used to fragment ions, providing structural information that helps in the identification of molecules like this compound and its derivatives. nih.gov
Metabolite Identification: Ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) has been used to tentatively identify numerous compounds, including pterocarpans, in plant extracts like those from Sophora flavescens. researchgate.net
Mass Spectrometry Imaging (MSI): This technique allows for the visualization of the spatial distribution of molecules directly in tissue sections. frontiersin.org Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MSI has been used to map the distribution of chemical markers in different wood species of Pterocarpus, providing a spatially-resolved approach for wood identification. nih.gov This technology offers high sensitivity and molecular specificity for analyzing a wide range of compounds in situ. frontiersin.org
The application of various mass spectrometry techniques provides detailed insights into the chemical composition of plant sources containing this compound, aiding in the discovery and characterization of novel bioactive compounds. jchemrev.comnih.gov
Nuclear Magnetic Resonance Spectroscopy for Mixture Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly informative analytical technique that provides detailed structural information about molecules. nih.gov While traditionally used for the characterization of pure compounds, there is a growing interest in using NMR for the analysis of complex mixtures, such as plant extracts. nih.gov
Structural Determination: One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for elucidating the structure of isolated natural products like this compound. researchgate.netresearchgate.net
Mixture Analysis: NMR is particularly powerful for analyzing mixtures without the need for prior separation of the components. nih.gov This is advantageous for studying compounds that are unstable or difficult to isolate. nih.gov
Quantitative Analysis: NMR can be used for the quantitative estimation of metabolites in a mixture. researchgate.net A novel approach called concentration ordered NMR spectroscopy (CORDY) generates a pseudo 2D spectrum with chemical shifts on one axis and concentrations on the other, allowing for both separation and quantitation of components. chemrxiv.org
Advanced Techniques: The development of new NMR methods, such as pure-shift and diffusion NMR, as well as fast 2D NMR techniques, helps to address the challenges of spectral complexity and low concentrations in mixture analysis. nih.gov Deep learning-based methods are also being developed to aid in the identification of components in complex NMR spectra of mixtures. mdpi.com
The ability of NMR to provide both structural and quantitative information makes it an invaluable tool for the comprehensive analysis of this compound-containing extracts. nih.govresearchgate.net
Quality Control and Standardization of this compound-Containing Extracts
The quality control and standardization of herbal extracts are essential to ensure their safety, efficacy, and consistency. phytojournal.comjptcp.com This involves establishing a set of parameters to authenticate the plant material and quantify the active constituents.
Pharmacopoeial Parameters: Evaluation of parameters such as moisture content, ash values, and extractive values provides a baseline for the quality of the raw drug material. phytojournal.com For example, a low moisture content is optimal for minimizing microbial growth and ensuring a longer shelf-life. phytojournal.com
Chromatographic Fingerprinting: High-Performance Thin Layer Chromatography (HPTLC) is a key technique for creating a chemical fingerprint of an extract. rjpponline.orgphytojournal.com The HPTLC profile serves as a reference for the identification and authentication of the drug. rjpponline.org Comparing the HPTLC profiles of different plant parts can determine if they are chemically equivalent. rjpponline.org
Quantification of Active Compounds: Standardized extracts should have a consistent concentration of key bioactive compounds. jptcp.com For instance, extracts of Pterocarpus marsupium are often standardized to a specific percentage of pterostilbene (B91288). arjunanatural.com
Safety Assessment: Quality control also includes testing for contaminants such as microbial load, aflatoxins, pesticide residues, and heavy metals to ensure the extract is safe for consumption. phytojournal.com
Developing standardized extracts with consistent levels of active compounds like this compound is crucial for enhancing the reliability and reproducibility of clinical outcomes. jptcp.com
Future Research Directions and Applications in Translational Science
Exploration of Undiscovered Pterocarpine Analogues
While this compound is a well-known member of the pterocarpan (B192222) class, the exploration of its natural analogues continues to yield novel structures with unique biological activities. Phytochemical investigations into plants known to produce pterocarpans, such as those from the Sophora genus, remain a fruitful area of research. researchgate.net The discovery of new derivatives is often driven by bioassay-guided fractionation, which isolates compounds based on specific activities. researchgate.net
Recent studies have led to the isolation of novel this compound derivatives with complex structural modifications. For instance, research on the roots of Sophora flavescens has identified compounds like Sophopterocarpan A, which features a unique benzotetrahydrofuran-fused bicyclo[3.3.1]nonane ring, and Flavescensin A, a rearranged pterocarpan derivative with an unusual spirotetrahydrofuran ring. researchgate.netscience.govresearchgate.net These discoveries highlight that the structural diversity of pterocarpans in nature is likely underestimated. Future research will focus on:
Systematic screening of plant species, particularly those from leguminous families, for previously uncharacterized pterocarpans.
Utilizing advanced spectroscopic techniques, such as 2D NMR and high-resolution mass spectrometry, to elucidate the complex structures of new analogues. researchgate.netresearchgate.net
Synthesizing novel derivatives based on the this compound scaffold to create libraries of compounds for biological screening. scirp.orgbiointerfaceresearch.com
The identification of these new natural analogues provides fresh templates for medicinal chemistry and drug discovery efforts.
Table 1: Examples of Recently Discovered this compound Analogues from Sophora flavescens
| Compound Name | Key Structural Feature | Source | Reference |
|---|---|---|---|
| Sophopterocarpan A | Benzotetrahydrofuran-fused bicyclo[3.3.1]nonane ring | Roots of Sophora flavescens | researchgate.netscience.gov |
| Flavescensin A | Rearranged derivative with a spirotetrahydrofuran ring | Roots of Sophora flavescens | researchgate.netresearchgate.net |
Deeper Elucidation of this compound Biosynthesis and Regulation
Understanding the biosynthetic pathway of this compound is essential for its potential biotechnological production and for manipulating its accumulation in plants. Pterocarpans, as phytoalexins, are synthesized via the complex phenylpropanoid pathway. While the general framework is known, many of the specific enzymes and regulatory factors remain to be fully characterized. biorxiv.org The complete elucidation of the biosynthetic pathway for the related pterocarpans, glyceollins, in soybean involved the identification of previously unknown reductases and several cytochrome P450 enzymes responsible for the final cyclization steps. biorxiv.org This provides a roadmap for future this compound research.
Future research directions in this area include:
Identification of Key Enzymes: Identifying and characterizing the specific isoflavone (B191592) reductases (IFRs), pterocarpan synthases, and tailoring enzymes (like methyltransferases and hydroxylases) that produce the final this compound structure in various plant species. biorxiv.org
Regulatory Network Analysis: Uncovering the transcription factors (e.g., WRKY, MYB, ERF families) that regulate the expression of this compound biosynthetic genes in response to environmental cues like pathogen attack. mdpi.com
Heterologous Reconstitution: Reconstructing the entire this compound biosynthetic pathway in microbial hosts like Saccharomyces cerevisiae or other plants like Nicotiana benthamiana. biorxiv.orgnih.gov This would enable sustainable production and the generation of novel analogues through engineered biosynthesis. nih.gov
A deeper understanding of these biosynthetic and regulatory mechanisms holds the key to enhancing plant disease resistance and developing new sources for this valuable compound. univ-st-etienne.frnih.gov
Advanced Mechanistic Studies using "Omics" Technologies
Modern "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, systems-level approach to understanding the role of this compound in biological systems. nih.govscitechnol.com By integrating these high-throughput methods, researchers can move beyond studying the compound in isolation and instead map its interactions within a complex network of genes, proteins, and other metabolites. frontiersin.orgresearchgate.net
A key application is the use of combined transcriptomic and metabolomic analyses to study plant responses to stress. frontiersin.orgmdpi.com For example, a study comparing the metabolic profiles of Glycyrrhiza squamulose and Glycyrrhiza uralensis identified this compound as a differentially accumulated metabolite. nih.govresearchgate.net By correlating these metabolic changes with gene expression data, it becomes possible to identify the genes and pathways responsible for its production and function. nih.govplos.org
Future research leveraging "omics" will likely focus on:
Integrative Multi-Omics Analysis: Combining metabolomics to quantify this compound and related compounds with transcriptomics to identify co-expressed genes involved in its biosynthesis and signaling pathways. frontiersin.orgnih.gov
Biomarker Discovery: Using metabolomic profiling to identify this compound and its metabolites as potential biomarkers for plant health or disease resistance. uninet.edu
Target Identification: Employing proteomic approaches to identify the protein targets that this compound interacts with in both plant and pathogenic cells, thereby clarifying its mechanism of action.
This holistic approach is essential for building a comprehensive picture of this compound's biological functions and for discovering new applications in translational science. nih.gov
Table 2: A Workflow for Integrating Omics in this compound Research
| Step | Technology | Objective | Reference |
|---|---|---|---|
| 1. Profiling | Metabolomics (UPLS-MS/MS) | Identify and quantify this compound and other differentially accumulated metabolites (DAMs) under specific conditions (e.g., pathogen stress). | nih.govresearchgate.net |
| 2. Gene Expression Analysis | Transcriptomics (RNA-Seq) | Identify differentially expressed genes (DEGs) that are co-regulated with this compound accumulation. | frontiersin.orgnih.gov |
| 3. Data Integration | Bioinformatics & Systems Biology | Map DAMs and DEGs to metabolic pathways (e.g., KEGG) and construct gene-metabolite correlation networks. | nih.govplos.org |
| 4. Functional Validation | Molecular Biology | Functionally characterize candidate genes (e.g., enzymes, transcription factors) to confirm their role in this compound biosynthesis or response. | biorxiv.orgmdpi.com |
Integration of Computational and Experimental Approaches in this compound Research
The synergy between computational (in silico) methods and traditional experimental research is accelerating the pace of natural product discovery and development. uaeh.edu.mx Computational tools are invaluable for predicting biological activities, identifying potential molecular targets, and understanding structure-activity relationships before engaging in resource-intensive lab work. researchgate.net
For this compound, in silico research can involve:
Molecular Docking: Simulating the interaction of this compound with the active sites of known protein targets, such as microbial enzymes or human proteins involved in disease, to predict its binding affinity and mode of action. biotech-asia.orgnih.gov This approach helps prioritize targets for experimental validation.
Virtual Screening and Database Mining: Using databases like COCONUT, ZINC, and NPASS to screen for natural products with similar structural or physicochemical properties to this compound. naturalproducts.netnaturalproducts.net These databases also provide computed properties that can guide research. naturalproducts.net
ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogues, which is crucial for early-stage drug development. researchgate.net
These computational predictions provide a strong theoretical framework that guides and refines experimental studies. uaeh.edu.mx For instance, after a docking study predicts a high binding affinity to a specific enzyme, this hypothesis can be directly tested using in vitro enzymatic assays. tjnpr.org This integrated approach streamlines the research process, making it more efficient and cost-effective. researchgate.netbiotech-asia.org
Table 3: Computed Molecular Properties and Descriptors for this compound
| Property/Descriptor | Value | Significance | Reference |
|---|---|---|---|
| Molecular Formula | C17H14O5 | Basic chemical composition | naturalproducts.netnaturalproducts.net |
| AlogP | 3.03 | A measure of lipophilicity, relevant for membrane permeability. | naturalproducts.netnaturalproducts.net |
| Topological Polar Surface Area (TopoPSA) | 46.15 Ų | Predicts drug transport properties. | naturalproducts.netnaturalproducts.net |
| Hydrogen Bond Acceptor Count | 5 | Influences binding interactions with biological targets. | naturalproducts.netnaturalproducts.net |
| Hydrogen Bond Donor Count | 0 | Influences binding interactions with biological targets. | naturalproducts.netnaturalproducts.net |
| Rotatable Bond Count | 1 | Relates to conformational flexibility. | naturalproducts.netnaturalproducts.net |
| NP-Likeness Score | 1.58 | Indicates the likelihood of the molecule being a natural product (scores range from -5 to +5). | naturalproducts.netnaturalproducts.net |
Role of this compound in Plant Defense and Chemical Ecology
This compound is classified as a phytoalexin, a type of antimicrobial and anti-herbivore compound that is synthesized by plants de novo in response to attack. mdpi.com The study of these compounds falls under the field of chemical ecology, which examines the chemical interactions between organisms. mdpi.com While the defensive role of pterocarpans is well-established, future research can provide a more nuanced understanding of their ecological functions.
Key research questions for the future include:
Specificity of Action: How effective is this compound against a broad range of plant pathogens (fungi, bacteria) and herbivores (insects, nematodes)? ucanr.edu Understanding its spectrum of activity is crucial for its potential use in agriculture.
Multi-trophic Interactions: How does the presence of this compound in a plant affect not only the herbivore feeding on it but also the predators and parasitoids of that herbivore? Such herbivore-induced plant volatiles can act as cues for natural enemies, forming a cornerstone of indirect plant defense. nih.govfrontiersin.org
Environmental Influence: How do abiotic factors like drought, soil nutrient levels, and light exposure affect a plant's ability to produce this compound in response to stress? frontiersin.orgnih.gov
Ecosystem Impact: What is the broader role of this compound and other phytoalexins in shaping plant communities and ecosystem processes like nutrient cycling? researchgate.netubqmaterials.com
Answering these questions will deepen our knowledge of plant survival strategies and may lead to novel, ecologically-sound approaches for crop protection, such as breeding for enhanced phytoalexin production or using elicitors to induce natural plant defenses. frontiersin.orgwikipedia.org
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for isolating and purifying pterocarpine from natural sources?
- Answer : Begin with solvent extraction (e.g., ethanol or methanol) to separate alkaloids from plant matrices. Follow with chromatographic techniques such as column chromatography (silica gel or reversed-phase C18) for preliminary separation, then refine purity using HPLC with UV-Vis detection (λ ~280 nm for isoquinoline alkaloids) . Validate purity via NMR (e.g., ¹H/¹³C spectra for structural confirmation) and mass spectrometry (HRMS for molecular formula). Include negative controls (e.g., extraction without plant material) to rule out contamination .
Q. How should researchers design experiments to assess this compound’s basic pharmacological activity?
- Answer : Use in vitro assays such as enzyme inhibition (e.g., acetylcholinesterase for neuroactivity) or receptor-binding studies (radioligand assays for affinity quantification). Standardize cell lines (e.g., HEK293 or SH-SY5Y) and include positive/negative controls (e.g., donepezil for cholinesterase inhibition). For dose-response curves, apply nonlinear regression models (e.g., Hill equation) to calculate IC₅₀ values. Replicate experiments ≥3 times to ensure statistical power (p < 0.05 via ANOVA) .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound’s structure?
- Answer : Combine UV-Vis spectroscopy (λmax ~270–290 nm), FTIR (C=O stretch at ~1650 cm⁻¹), and NMR (¹H: δ 6.5–8.5 ppm for aromatic protons; ¹³C: δ ~160 ppm for carbonyl groups). Use LC-MS/MS for molecular weight confirmation and fragmentation patterns. Cross-reference data with published spectra in databases like SciFinder or Reaxys .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., solvent polarity in extraction, cell line heterogeneity). Perform meta-analyses to quantify effect sizes and heterogeneity (I² statistic). Validate findings via independent replication under standardized conditions (e.g., OECD guidelines for in vitro assays). Address publication bias using funnel plots .
Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?
- Answer : Employ multi-omics approaches:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to quantify protein expression changes.
- Metabolomics : LC-HRMS to track metabolic pathway alterations.
Integrate datasets using bioinformatics tools (e.g., STRING for protein networks, KEGG for pathway mapping). Validate hypotheses via CRISPR knockouts or siRNA silencing of candidate targets .
Q. How should researchers design in vivo studies to address discrepancies between in vitro and in vivo efficacy of this compound?
- Answer : Optimize pharmacokinetic parameters (e.g., bioavailability via oral gavage vs. intravenous administration). Use disease-specific animal models (e.g., streptozotocin-induced diabetes for antidiabetic studies) with sample sizes calculated via power analysis (α = 0.05, β = 0.2). Include sham and vehicle controls. Monitor plasma levels via LC-MS/MS to correlate exposure with effect. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate to humans .
Q. What statistical frameworks are suitable for analyzing dose-dependent and time-course effects of this compound?
- Answer : For dose-response, use nonlinear mixed-effects modeling (NLMEM) to estimate EC₅₀ and Hill coefficients. For time-course data, apply longitudinal analysis (e.g., mixed-effects models with random slopes). Account for censored data (e.g., survival assays) via Kaplan-Meier curves and Cox proportional hazards models. Validate assumptions via residual plots and Q-Q plots .
Methodological Guidelines
- Literature Review : Use PICO framework (Population: target organism/cell line; Intervention: this compound dosage; Comparison: control/standard drug; Outcome: measured endpoint) to structure searches in PubMed, Scopus, and Embase .
- Data Validation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data in repositories like Zenodo or Figshare. Use tools like Open Science Framework for version control .
- Ethical Reporting : Follow ARRIVE 2.0 guidelines for in vivo studies and CONSORT for clinical trials (if applicable). Disclose conflicts of interest and funding sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
